3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione
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Overview
Description
3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione is a chemical compound with the molecular formula C11H11BrN2O2.
Preparation Methods
The synthesis of 3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione typically involves the reaction of 4-bromophenylhydrazine with pentane-2,4-dione. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo substitution reactions, particularly at the bromine atom, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione involves its interaction with various molecular targets. It is believed to exert its effects by inhibiting specific enzymes and interfering with cellular pathways. For example, its anti-inflammatory activity may be due to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione can be compared with other hydrazone derivatives and pyrazole compounds. Similar compounds include:
- 3-(2-(4-Chlorophenyl)hydrazinylidene)pentane-2,4-dione
- 3-(2-(4-Fluorophenyl)hydrazinylidene)pentane-2,4-dione
- 3-(2-(4-Methylphenyl)hydrazinylidene)pentane-2,4-dione
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activities .
Properties
Molecular Formula |
C11H11BrN2O2 |
---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
(Z)-3-[(4-bromophenyl)diazenyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C11H11BrN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-9(12)4-6-10/h3-6,15H,1-2H3/b11-7-,14-13? |
InChI Key |
XGXALYWZPJNRHU-IUIMFOADSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)C)/N=NC1=CC=C(C=C1)Br)/O |
Canonical SMILES |
CC(=C(C(=O)C)N=NC1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
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